molecular formula C22H18N8O2S B10934243 N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10934243
M. Wt: 458.5 g/mol
InChI Key: WQZIOZFCFJCOTR-UHFFFAOYSA-N
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Description

“N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” is a complex organic compound that features a pyrazole ring, a nitro group, and a thiadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” would typically involve multi-step organic synthesis. The process might start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and other reagents that are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” would depend on its specific interactions with molecular targets. Typically, compounds with similar structures might inhibit enzymes or interact with receptors, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)amine
  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine

Uniqueness

The presence of the nitro group and the specific substitution pattern on the aromatic rings make “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” unique. These features could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H18N8O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H18N8O2S/c31-30(32)19-12-23-29(15-19)14-17-6-8-18(9-7-17)21-25-26-22(33-21)24-20-10-11-28(27-20)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,24,26,27)

InChI Key

WQZIOZFCFJCOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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